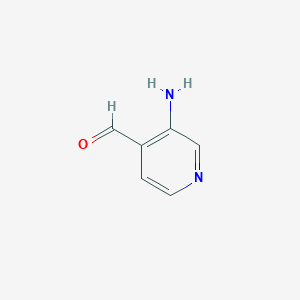

3-Aminoisonicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6-3-8-2-1-5(6)4-9/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEGFXFYOKVWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376652 | |

| Record name | 3-Aminoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55279-29-3 | |

| Record name | 3-Aminoisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyridine-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoisonicotinaldehyde: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinaldehyde, also known as 3-aminopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both an amino and a formyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activity, particularly as an inhibitor of polyamine oxidase and its role in associated signaling pathways.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 55279-29-3 |

| Molecular Formula | C₆H₆N₂O |

| Molecular Weight | 122.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70-75 °C |

| Boiling Point | >150 °C (estimated) |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) |

Table 2: Spectroscopic Data Interpretation

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aldehyde proton (downfield, ~9-10 ppm), aromatic protons on the pyridine ring, and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing aldehyde group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde (downfield, ~190-200 ppm), aromatic carbons of the pyridine ring, with shifts influenced by the substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=N and C=C stretching of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (122.12 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) or other characteristic fragments of the pyridine ring. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 3-aminopyridin-4-yl)methanol.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Dissolution: Dissolve (3-aminopyridin-4-yl)methanol in a suitable organic solvent, such as chloroform or dichloromethane.

-

Oxidation: Add an oxidizing agent, for example, activated manganese dioxide (MnO₂), to the solution. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Filtration: Once the reaction is complete, filter the mixture to remove the solid manganese dioxide.

-

Purification: The crude product in the filtrate can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Polyamine Oxidase Activity Assay

The inhibitory effect of this compound on polyamine oxidase (PAO) can be determined by measuring the production of hydrogen peroxide (H₂O₂), a product of the PAO-catalyzed reaction. A common method is a coupled enzyme assay using horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.

Workflow for Polyamine Oxidase Inhibition Assay

Caption: Assay for PAO inhibition by this compound.

Detailed Methodology:

-

Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4), a solution of the polyamine substrate (e.g., spermine), a solution of horseradish peroxidase (HRP), and a solution of a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red). Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a microplate, add the reaction buffer, HRP, and the HRP substrate to each well.

-

Inhibitor Addition: Add varying concentrations of this compound to the test wells. Add solvent control (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add the polyamine oxidase enzyme to all wells except for the blank wells.

-

Initiation of Reaction: Initiate the reaction by adding the polyamine substrate to all wells.

-

Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of polyamine oxidase (PAO). PAOs are a family of flavin-dependent enzymes that play a crucial role in the catabolism of polyamines, such as spermine and spermidine. The enzymatic activity of PAO results in the production of hydrogen peroxide (H₂O₂), an important reactive oxygen species (ROS) that acts as a signaling molecule in various cellular processes.

By inhibiting PAO, this compound can modulate the levels of both polyamines and H₂O₂. This modulation can have significant downstream effects on cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Polyamine Oxidase-Mediated ROS Signaling Pathway

Caption: Inhibition of PAO-mediated ROS signaling by this compound.

The inhibition of PAO by this compound leads to a decrease in the production of H₂O₂. Since H₂O₂ can act as a second messenger to activate various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, the reduction in H₂O₂ levels can lead to the downregulation of these pathways. This can, in turn, affect fundamental cellular processes such as cell cycle progression and apoptosis. The ability to modulate these pathways makes this compound a compound of interest for the development of therapeutic agents, particularly in the context of diseases where dysregulation of polyamine metabolism and ROS signaling is implicated, such as cancer.

Conclusion

This compound is a valuable chemical entity with well-defined properties and established synthetic routes. Its role as an inhibitor of polyamine oxidase highlights its potential as a tool for studying the intricate signaling pathways governed by polyamines and reactive oxygen species. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further investigation into its specific interactions with PAO and its effects in various cellular and in vivo models will be crucial for fully elucidating its therapeutic potential.

An In-depth Technical Guide to the Synthesis of 3-aminopyridine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 3-aminopyridine-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of direct and established protocols in the public domain, this document outlines three plausible synthetic strategies derived from established organic chemistry principles and related literature precedents. Each method is presented with a summary of reaction conditions, detailed experimental protocols, and visual representations of the synthetic pathways.

Executive Summary

The synthesis of 3-aminopyridine-4-carbaldehyde presents a unique chemical challenge due to the presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring. This guide explores three primary synthetic pathways:

-

Vilsmeier-Haack Formylation of 3-Aminopyridine: A direct approach to introduce the formyl group onto the pyridine ring.

-

Oxidation of 3-Amino-4-methylpyridine: A strategy that relies on the selective oxidation of a methyl group precursor.

-

Reduction of 3-Aminopyridine-4-carboxylic Acid Derivatives: A multi-step approach involving the reduction of a carboxylic acid or its ester derivative.

This document provides detailed theoretical frameworks and practical experimental procedures for each of these routes to aid researchers in the successful synthesis of the target molecule.

Synthetic Strategies and Data Presentation

The following tables summarize the key quantitative data and conditions for the proposed synthetic methods.

Table 1: Vilsmeier-Haack Formylation of 3-Aminopyridine

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 3-Aminopyridine | Substrate for formylation |

| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | Introduces the formyl group |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Reaction medium |

| Temperature | 0 °C to reflux | To control reaction rate |

| Reaction Time | 1 - 24 hours | To ensure complete reaction |

| Work-up | Aqueous sodium acetate or sodium hydroxide | Hydrolysis of the iminium intermediate |

Table 2: Oxidation of 3-Amino-4-methylpyridine

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 3-Amino-4-methylpyridine | Precursor to the aldehyde |

| Oxidizing Agent | Selenium Dioxide (SeO₂) or Manganese Dioxide (MnO₂) | Selective oxidation of the methyl group |

| Solvent | Dioxane, Toluene, or Chlorobenzene | Reaction medium |

| Temperature | Reflux | To drive the reaction to completion |

| Reaction Time | 12 - 48 hours | To ensure complete conversion |

Table 3: Reduction of 3-Aminopyridine-4-carboxylic Acid Derivatives

| Reagent/Parameter | Condition | Purpose |

| Starting Material | 3-Aminopyridine-4-carboxylic acid | Precursor for the aldehyde |

| Esterification | Methanol, H₂SO₄ (catalytic) | Conversion to methyl ester |

| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | Selective reduction of the ester to the aldehyde |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Reaction medium for reduction |

| Temperature | -78 °C to 0 °C | To prevent over-reduction to the alcohol |

| Reaction Time | 1 - 4 hours | To ensure complete reduction |

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 3-Aminopyridine

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions. Optimization may be required for the specific substrate.

1. Preparation of the Vilsmeier Reagent:

- In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM).

- Cool the solution to 0 °C in an ice bath.

- Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred solution.

- After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

2. Formylation Reaction:

- Dissolve 3-aminopyridine (1 equivalent) in anhydrous DCM in a separate flask.

- Add the solution of 3-aminopyridine dropwise to the prepared Vilsmeier reagent at 0 °C.

- After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

- Once the reaction is complete, cool the mixture to 0 °C.

- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

- Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.

- Separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford 3-aminopyridine-4-carbaldehyde.

Method 2: Oxidation of 3-Amino-4-methylpyridine

This protocol outlines a general procedure for the selective oxidation of a methyl group on a pyridine ring. The choice of oxidant and conditions may need to be optimized to minimize side reactions with the amino group.

1. Reaction Setup:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as dioxane or toluene.

- Add selenium dioxide (SeO₂, 1.1 to 1.5 equivalents) to the solution. Caution: Selenium dioxide is highly toxic.

2. Oxidation:

- Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the progress of the reaction by TLC.

3. Work-up and Purification:

- After completion, cool the reaction mixture to room temperature.

- Filter the mixture to remove the selenium byproduct.

- Concentrate the filtrate under reduced pressure.

- Dissolve the residue in a suitable organic solvent and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate.

- Purify the crude product by column chromatography on silica gel to yield 3-aminopyridine-4-carbaldehyde.

Method 3: Reduction of 3-Aminopyridine-4-carboxylic Acid Methyl Ester

This two-step procedure involves the esterification of the commercially available carboxylic acid followed by a selective reduction.

1. Esterification of 3-Aminopyridine-4-carboxylic Acid:

- Suspend 3-aminopyridine-4-carboxylic acid (1 equivalent) in methanol.

- Carefully add a catalytic amount of concentrated sulfuric acid.

- Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

- Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the methyl 3-aminopyridine-4-carboxylate.

2. Reduction to the Aldehyde:

- Dissolve the methyl 3-aminopyridine-4-carboxylate (1 equivalent) in anhydrous THF or DCM under a nitrogen atmosphere.

- Cool the solution to -78 °C using a dry ice/acetone bath.

- Slowly add a solution of DIBAL-H (1.1 equivalents) in an appropriate solvent dropwise, maintaining the temperature at -78 °C.

- Stir the reaction at -78 °C for 1-4 hours. Monitor the reaction by TLC.

3. Work-up and Purification:

- Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

- Allow the mixture to warm to room temperature and stir until two clear layers are formed.

- Separate the layers and extract the aqueous layer with DCM or ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

- Purify the crude product by column chromatography on silica gel to obtain 3-aminopyridine-4-carbaldehyde.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways.

Caption: Vilsmeier-Haack formylation of 3-aminopyridine.

Caption: Oxidation of 3-amino-4-methylpyridine.

Caption: Reduction of a 3-aminopyridine-4-carboxylic acid derivative.

Conclusion

The synthesis of 3-aminopyridine-4-carbaldehyde can be approached through several strategic pathways. The Vilsmeier-Haack formylation offers a direct route, while the oxidation of 3-amino-4-methylpyridine and the reduction of a 3-aminopyridine-4-carboxylic acid derivative provide viable alternatives. The selection of the most appropriate method will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The protocols and data presented in this guide are intended to serve as a foundational resource for the development of a robust and efficient synthesis of this important molecule. Further optimization and experimental validation are recommended to achieve the desired yield and purity for specific research and development applications.

Spectroscopic Profile of 3-Aminoisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Aminoisonicotinaldehyde (also known as 3-amino-4-pyridinecarboxaldehyde), a molecule of interest in medicinal chemistry and materials science. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative analysis, the data is presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the experimental ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.15 | s | 1H | H-C=O |

| 9.11 | s | 1H | Ar-H |

| 8.87 | d | 1H | Ar-H |

| 8.20 | d | 1H | Ar-H |

| 7.53 | dd | 1H | Ar-H |

| - | br s | 2H | -NH₂ |

Data obtained from an experimental spectrum. The broad singlet for the amino protons (-NH₂) may not always be observed and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| 193.5 | C=O |

| 155.2 | C-NH₂ |

| 152.8 | Ar-C |

| 139.1 | Ar-C |

| 126.5 | Ar-C |

| 121.7 | Ar-C |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 2850 - 2750 | Weak | Aldehyde C-H stretch |

| 1680 - 1660 | Strong | C=O stretch (aldehyde) |

| 1620 - 1580 | Medium-Strong | N-H bend |

| 1580 - 1450 | Medium | Aromatic C=C stretch |

| 1300 - 1200 | Medium | C-N stretch |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Abundance | Possible Fragment |

| 122 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M-H]⁺ |

| 94 | Medium | [M-CO]⁺ |

| 93 | Medium | [M-CHO]⁺ |

| 66 | Medium | [C₄H₄N]⁺ |

Note: This data is predicted and should be used as a reference. The fragmentation pattern can be influenced by the ionization method used. Experimental verification is recommended.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas or liquid chromatograph. For Electron Ionization (EI), a standard electron energy of 70 eV is typically used. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: Solubility and Stability of 3-Aminoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinaldehyde, also known as 3-aminopyridine-4-carboxaldehyde, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. Its unique structure, featuring both an amino group and an aldehyde group on a pyridine ring, makes it a versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is critical for its effective use in research and development, ensuring optimal reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its assessment.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| Appearance | Solid (usually a powder or crystalline solid) | [2] |

| Color | Off-white to light yellow | [2] |

| Melting Point | 127-131 °C | [2] |

| pKa (Amine Group) | ~5-6 (approximate) | [2] |

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, qualitative descriptions from various sources provide a general understanding of its solubility characteristics.

This compound is described as being slightly soluble in water.[2][3] Its solubility is expected to be higher in common organic solvents. It is reported to be soluble in ethanol, Dimethyl Sulfoxide (DMSO), and chloroform.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Slightly soluble | [2][3] |

| Ethanol | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Chloroform | Soluble | [2] |

Stability Profile

The stability of this compound is a crucial factor for its handling, storage, and application in synthesis. Available information suggests that the compound exhibits sensitivity to certain environmental factors.

It is reported to be air-sensitive and should be stored away from oxidizing agents.[3] Recommendations for storage temperature vary, with some sources suggesting ambient temperature while others advise storage at 0-8 °C. The compound is also noted to be somewhat hygroscopic.[4]

Table 2: Stability and Storage Recommendations for this compound

| Parameter | Recommendation/Observation | Source |

| Storage Temperature | Ambient Storage or 0-8 °C | |

| Air Sensitivity | Air sensitive | [3] |

| Incompatibilities | Oxidizing agents | [3] |

| Hygroscopicity | Somewhat hygroscopic | [4] |

Experimental Protocols

Due to the lack of specific, published experimental protocols for determining the solubility and stability of this compound, the following sections provide detailed, representative methodologies based on standard pharmaceutical industry practices.

Solubility Determination: Shake-Flask Method

This protocol outlines a common method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO, chloroform). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or rotator until equilibrium is reached. A period of 24 to 72 hours is typically sufficient.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

-

Stress Conditions: Expose the samples to a variety of stress conditions as outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Peak Purity and Identification: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. If significant degradation is observed, attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

References

- 1. 3-アミノ-ピリジン-4-カルバルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Aminopyridine-3-carbaldehyde Detailed Information, Uses, Safety, Synthesis, Supplier & Price | High-Purity 4-AP-3-CHO CAS 872-85-5 – China Manufacturer [pipzine-chem.com]

- 3. 3-Aminopyridine-4-carboxaldehyde, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Safe Handling and Precautions for 3-Aminoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Aminoisonicotinaldehyde (CAS No: 55279-29-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and hazard classifications for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O | Sigma-Aldrich |

| Molecular Weight | 122.12 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥ 98% | Jubilant Ingrevia Limited[2] |

| Storage Temperature | Ambient | Sigma-Aldrich |

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3[2] |

| Acute Toxicity, Dermal | Category 3[2] |

| Skin Corrosion/Irritation | Category 2[2] |

| Serious Eye Damage/Eye Irritation | Category 2A[2] |

| Hazardous to the Aquatic Environment, Acute | Category 1[2] |

| Hazardous to the Aquatic Environment, Chronic | Category 1[2] |

Hazard Identification and Precautionary Measures

Signal Word: Danger

Hazard Pictograms:

-

Skull and Crossbones: Acute Toxicity (fatal or toxic)

-

Corrosion: Skin Corrosion/Serious Eye Damage

-

Environment: Hazardous to the Aquatic Environment

Hazard Statements (H-Statements):

-

H301: Toxic if swallowed.[2]

-

H311: Toxic in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below.

Table 3: Precautionary Statements

| Category | Code | Statement |

| Prevention | P264 | Wash hands and any exposed skin thoroughly after handling.[2] |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P273 | Avoid release to the environment.[2] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[2] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |

| P330 | Rinse mouth.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P361 + P364 | Take off immediately all contaminated clothing and wash it before reuse. | |

| P391 | Collect spillage.[2] | |

| Storage | P405 | Store locked up.[2] |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |

Experimental Protocols and Handling Precautions

While specific experimental protocols for this compound are not detailed in the available literature, its use as a chemical intermediate necessitates strict adherence to standard laboratory safety procedures for handling toxic and irritating compounds.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

Caption: A logical workflow for safely handling hazardous chemicals in a laboratory setting.

Specific Precautions for Pyridine Aldehydes

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

-

Personal Protective Equipment (PPE):

-

Ignition Sources: Keep away from heat, sparks, and open flames.[6]

-

Hygroscopicity: Store in a tightly sealed container in a dry place, as pyridine compounds can be hygroscopic.

-

Static Discharge: Take precautionary measures against static discharge.[6]

Emergency Procedures

The following diagram outlines the appropriate response to common laboratory emergencies involving hazardous chemicals.

Caption: A flowchart outlining key steps for responding to laboratory emergencies.

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the specific signaling pathways modulated by this compound. Its primary documented role is as a versatile chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Researchers have utilized this compound in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. However, its handling requires a thorough understanding of its associated hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to 3-Aminopyridine-4-carbaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminopyridine-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document elucidates the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties. Furthermore, it explores the applications of this versatile intermediate, particularly in the development of novel therapeutic agents.

Introduction

3-Aminopyridine-4-carbaldehyde, also known as 3-aminoisonicotinaldehyde, is a substituted pyridine derivative featuring both an amino and a formyl group. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable precursor in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the field of drug discovery, where the pyridine scaffold is a common motif in many biologically active compounds. This guide aims to be a comprehensive resource for researchers utilizing or planning to utilize this important chemical entity.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of 3-aminopyridine-4-carbaldehyde remains elusive in readily available literature, its utility as a synthetic intermediate has been recognized for several decades. The development of synthetic routes to this compound likely emerged from the broader exploration of pyridine chemistry and the need for functionalized pyridine building blocks in pharmaceutical and agrochemical research. The parent compound, 3-aminopyridine, has a well-documented history with various synthetic methods established over the years. The subsequent introduction of a carbaldehyde group at the 4-position would have been a logical progression to expand the synthetic utility of the aminopyridine core.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminopyridine-4-carbaldehyde is presented in Table 1. This data is essential for its handling, characterization, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [3] |

| CAS Number | 55279-29-3 | [1][3] |

| Appearance | Yellow solid | [1] |

| Melting Point | ca. 92 °C | [2] |

| Boiling Point | 333.3 °C at 760 mmHg | [2] |

| Flash Point | 155.4 °C | [2] |

| Density | 1.264 g/cm³ | [2] |

| LogP | 1.05750 | [2] |

Synthesis and Experimental Protocols

The synthesis of 3-aminopyridine-4-carbaldehyde can be achieved through a multi-step process starting from readily available precursors. One documented method involves the use of 3,4-pyridinedicarboxamide as a starting material.[3]

Synthesis from 3,4-Pyridinedicarboxamide

This synthetic route involves a three-step reaction sequence.[3] Although the specific reagents and detailed conditions for each step are not fully detailed in the initial source, a general workflow can be outlined. This would typically involve the selective reduction of one of the amide groups to an alcohol, followed by oxidation to the aldehyde, and a subsequent reaction to introduce the amino group.

Logical Synthesis Workflow:

References

Physical and chemical properties of 3-Aminoisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Aminoisonicotinaldehyde. It includes detailed data on its molecular characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and key chemical transformations, alongside an exploration of its biological significance as an enzyme inhibitor.

Core Physical and Chemical Properties

This compound, also known as 3-aminopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with both an amino and a formyl group, makes it a versatile building block in medicinal chemistry and organic synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Solid | |

| CAS Number | 55279-29-3 | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the electron-withdrawing pyridine ring, the nucleophilic amino group, and the electrophilic aldehyde group.

| Property | Value/Description | Source(s) |

| IUPAC Name | 3-aminopyridine-4-carbaldehyde | |

| SMILES | Nc1cnccc1C=O | |

| InChI Key | NDEGFXFYOKVWAK-UHFFFAOYSA-N | |

| Reactivity | Exhibits reactivity characteristic of aromatic amines (e.g., diazotization, acylation) and aldehydes (e.g., oxidation, reduction, Schiff base formation). | |

| Stability | Stable under standard laboratory conditions. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.

| Technique | Expected Peaks and Interpretation | Source(s) |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Amino protons (broad singlet, variable shift). | [2][3][4] |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ 185-195 ppm). | [1][5][6][7][8] |

| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C=O stretch (1680-1700 cm⁻¹), C=N and C=C stretches (1400-1600 cm⁻¹). | [9][10][11][12][13] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 122. Fragmentation may involve loss of CO (M-28) and HCN (M-27). | [14][15][16][17] |

Chemical Synthesis and Reactivity

This compound is a valuable intermediate that can be synthesized and further modified through several key reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-aminopyridine-4-ylmethanol.

Experimental Protocol: Synthesis via Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine-4-ylmethanol (1.0 eq) in chloroform.

-

Addition of Oxidant: Add activated manganese dioxide (5.0-10.0 eq) to the solution.

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide.

-

Purification: Wash the celite pad with additional chloroform. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Key Chemical Reactions

This compound undergoes a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Experimental Protocol: Reduction to Alcohol

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Evaporate the solvent under reduced pressure.

-

Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by recrystallization or column chromatography.[18][19][20][21][22]

Experimental Protocol: Schiff Base Formation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Addition of Amine: Add an equimolar amount of a primary amine (1.0 eq) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the imine can often be observed by a color change or the precipitation of the product.

-

Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, with a notable role as an inhibitor of polyamine oxidase (PAO). PAOs are enzymes involved in the catabolism of polyamines, which are essential for cell growth and proliferation. The dysregulation of polyamine metabolism is implicated in various diseases, including cancer.

The inhibitory action of this compound on polyamine oxidase disrupts the normal catabolism of polyamines.[18][23][24][25][26] This leads to an alteration in the cellular levels of polyamines and their metabolic byproducts, such as hydrogen peroxide and reactive aldehydes, which can have downstream effects on cell signaling, proliferation, and apoptosis. The development of inhibitors for polyamine oxidases is an active area of research in the discovery of novel therapeutic agents, particularly for cancer.[18][23][24][25][26]

References

- 1. researchgate.net [researchgate.net]

- 2. 3-AMINO-PYRIDINE-4-CARBALDEHYDE(55279-29-3) 1H NMR spectrum [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 3-Aminopyridine [webbook.nist.gov]

- 13. 3-Pyridinecarboxaldehyde [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Inhibition of polyamine oxidase improves the antitumoral effect of ornithine decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. Inhibition of polyamine and spermine oxidases by polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into 3-Aminoisonicotinaldehyde: A Technical Guide to Theoretical and Computational Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinaldehyde, a pyridine derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including the aromatic pyridine ring, an amino group, and an aldehyde functional group, make it a versatile precursor for the synthesis of novel compounds with potential therapeutic applications and interesting photophysical properties. Understanding the molecule's geometric, electronic, and vibrational characteristics is paramount for predicting its reactivity, stability, and potential interactions in biological systems.

This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound. Due to the limited availability of specific experimental and computational data for this exact molecule in publicly accessible literature, this guide leverages data from closely related and structurally similar compounds, such as 3-aminopyridine and various pyridine carboxaldehydes, to provide illustrative insights. The methodologies and data presented herein serve as a foundational framework for researchers embarking on the study of this and similar molecules.

Computational Modeling Workflow

The theoretical investigation of a molecule like this compound typically follows a structured computational workflow. This process, from initial structure preparation to the calculation of various molecular properties, is crucial for gaining a deep understanding of its chemical behavior.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational method employed for the investigation of the electronic structure of many-body systems, such as atoms, molecules, and the solid state.[1] It has been successfully used to calculate various properties of pyridine derivatives.[2][3] The B3LYP functional, a hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is frequently utilized for geometry optimization and the calculation of vibrational frequencies and electronic properties of such molecules.[2]

Molecular Geometry

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters of Related Pyridine Derivatives (Calculated using DFT/B3LYP)

| Parameter | Bond | Bond Length (Å) (Illustrative) |

| Bond Lengths | C-C (ring) | 1.373 - 1.420[4] |

| C-N (ring) | 1.341 - 1.472[4] | |

| C-C (aldehyde) | ~1.48 | |

| C=O | ~1.21 | |

| C-NH2 | ~1.36 | |

| Bond Angles | C-C-C (ring) | 117.4 - 121.3[4] |

| C-N-C (ring) | ~117 | |

| N-C-C (ring) | 119.3 - 122.9[4] | |

| C-C=O | ~124 | |

| C-C-NH2 | ~120 |

Note: The values presented are typical ranges for pyridine derivatives and are for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful technique for the identification of functional groups and the elucidation of molecular structure.[5] Computational methods can predict the vibrational frequencies and intensities, which can then be compared with experimental data.

Table 2: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups in Aminopyridine Derivatives

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) |

| N-H Asymmetric Stretch | Amino (-NH₂) | ~3500 |

| N-H Symmetric Stretch | Amino (-NH₂) | ~3400 |

| C-H Stretch (aromatic) | Pyridine Ring | 3050 - 3150[6] |

| C-H Stretch (aldehyde) | Aldehyde (-CHO) | 2800 - 2900[6] |

| C=O Stretch | Aldehyde (-CHO) | ~1700 - 1750[6] |

| C=N Stretch | Pyridine Ring | ~1600 |

| C=C Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bending | Amino (-NH₂) | ~1620 |

Note: These are approximate frequency ranges and can be influenced by the molecular environment and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule.[2] A smaller energy gap generally implies higher reactivity.

Table 3: Representative Frontier Molecular Orbital Energies of Aminopyridine Derivatives

| Parameter | Value (eV) (Illustrative) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.0 to -2.5 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 |

Note: These values are illustrative and depend on the specific molecule and the level of theory used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions among bonds in a molecule.[7] It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density.

Logical Relationship of Computational Analyses

The various computational analyses are interconnected and provide a holistic understanding of the molecule's properties. The optimized geometry is the foundation for all subsequent calculations. Vibrational frequencies confirm the stability of the structure and relate to experimental spectra. Electronic properties derived from FMO and NBO analyses explain the molecule's reactivity and potential for intermolecular interactions.

Experimental Protocols (Generalized)

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is much larger, usually from 0 to 220 ppm. A series of pulses are applied, and the resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that is transparent in the UV-Vis region of interest. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: The solution is placed in a quartz cuvette. A blank spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample is then recorded, typically over a range of 200-800 nm.[1] The wavelengths of maximum absorbance (λmax) are identified. For pyridine derivatives, characteristic absorptions are often observed around 250-280 nm.[8]

Conclusion

This technical guide has provided a framework for the theoretical and computational study of this compound. While specific data for this molecule remains to be published, the methodologies and illustrative data from related compounds offer valuable guidance for researchers. The combination of DFT calculations for geometric, vibrational, and electronic properties, alongside standard experimental characterization techniques, is essential for a thorough understanding of this and other novel molecules. Such detailed analysis is a critical component in the rational design of new drugs and materials, enabling the prediction of molecular behavior and the targeted synthesis of compounds with desired properties. Future research focusing specifically on this compound will be invaluable in validating and refining the illustrative data presented here.

References

- 1. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

Potential Biological Activities of 3-Aminoisonicotinaldehyde: A Technical Guide for Researchers

Disclaimer: Direct experimental studies on the biological activities of 3-Aminoisonicotinaldehyde are limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on the well-documented properties of its key derivatives—thiosemicarbazones and Schiff bases—and structurally analogous compounds. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

This compound, a pyridine derivative featuring both an amino and an aldehyde functional group, represents a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. While this compound is a known synthetic intermediate, its inherent biological activities remain largely unexplored. However, the chemical functionalities present in this compound make it a prime candidate for derivatization into compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide will explore the prospective anticancer, antimicrobial, and enzyme inhibitory activities of this compound by examining the established biological profiles of its thiosemicarbazone and Schiff base derivatives.

Potential Anticancer Activity

The aldehyde group of this compound can be readily condensed with thiosemicarbazide to form thiosemicarbazone derivatives. Thiosemicarbazones are a well-established class of compounds with potent anticancer properties, primarily attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

Quantitative Data from Analogous Thiosemicarbazone Derivatives

The following table summarizes the in vitro anticancer activity of various thiosemicarbazone derivatives, demonstrating the potential efficacy of derivatives that could be synthesized from this compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone Derivatives | C6 Glioma | 9.08 - 10.59 | [1][2] |

| MCF-7 (Breast Cancer) | 7.02 - 9.08 | [1][2] | |

| 5-Alkylaminopyridine-2-carboxaldehyde Thiosemicarbazones | L1210 Leukemia | 1.0 - 1.4 | [3][[“]] |

Proposed Mechanism of Anticancer Action

The anticancer activity of thiosemicarbazones is believed to be multifactorial. One of the primary mechanisms involves the inhibition of ribonucleotide reductase (RNR), which leads to the depletion of deoxynucleoside triphosphate pools, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.

Caption: Proposed mechanism of anticancer activity for thiosemicarbazone derivatives.

Potential Antimicrobial Activity

The reaction of this compound with primary amines yields Schiff base derivatives. Schiff bases are a versatile class of organic compounds that have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. The imine or azomethine group (-C=N-) in the Schiff base structure is crucial for their biological activity.

Quantitative Data from Analogous Schiff Base Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of Schiff base derivatives against several microbial strains, indicating the potential antimicrobial efficacy of derivatives of this compound.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Benzaldehyde Schiff Base Derivatives | Escherichia coli | 62.5 - 250 | [5] |

| Staphylococcus aureus | 62.5 | [5] | |

| Candida albicans | 62.5 | [5] | |

| 5-Aminopyrazole Schiff Bases | Staphylococcus aureus | 15.62 | [6] |

| Staphylococcus epidermidis | 7.81 | [6] | |

| Enterococcus faecalis | 7.81 | [6] |

Potential Enzyme Inhibition

The structural features of this compound and its derivatives suggest they could act as inhibitors for various enzymes. The aromatic pyridine ring and the reactive aldehyde or derivative functional groups can interact with the active sites of enzymes, leading to either reversible or irreversible inhibition. For instance, the thiosemicarbazone derivatives are known inhibitors of ribonucleotide reductase. Further research could explore the inhibitory potential against other enzymes relevant to disease pathways, such as kinases or proteases.

Experimental Protocols

Synthesis of Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from an aromatic aldehyde, which can be adapted for this compound.

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Procedure:

-

Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

-

Add a solution of 1 mmol of thiosemicarbazide in 10 mL of ethanol to the flask.

-

Add a few drops of a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff base derivatives from an aromatic aldehyde.

Caption: General workflow for the synthesis of Schiff base derivatives.

Procedure:

-

Dissolve 1 mmol of this compound in 15 mL of absolute ethanol.

-

Add an equimolar amount (1 mmol) of the respective primary amine.

-

The reaction mixture is stirred at room temperature or refluxed for 2-8 hours.

-

The formation of the Schiff base is monitored by TLC.

-

After completion of the reaction, the solvent is evaporated under reduced pressure.

-

The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted starting materials.

-

The pure Schiff base is obtained after recrystallization from a suitable solvent.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: Experimental workflow for the MTT assay.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for another 24-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Caption: Experimental workflow for the broth microdilution method.

Procedure:

-

Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without test compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently sparse, the established potent anticancer and antimicrobial properties of its thiosemicarbazone and Schiff base derivatives provide a strong impetus for further investigation. The synthetic accessibility of these derivatives, coupled with their promising biological profiles, positions this compound as a valuable starting material for the development of novel therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Such studies should include in vitro screening against a panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies for the most promising candidates. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as future drug candidates.

References

Methodological & Application

Application Notes and Protocols: 3-Aminoisonicotinaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-aminoisonicotinaldehyde, a key building block in the construction of diverse heterocyclic scaffolds. The inherent reactivity of its amino and aldehyde functionalities allows for its participation in a variety of condensation and cyclization reactions, making it a valuable precursor for compounds with potential medicinal applications.

Application Note 1: Synthesis of 1,7-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline and naphthyridine ring systems. This compound serves as a competent substrate in this reaction, condensing with compounds containing an α-methylene group adjacent to a carbonyl functionality to yield substituted 1,7-naphthyridines. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds via an acid or base-catalyzed condensation followed by a cyclodehydration.

The general reaction involves the condensation of this compound with a ketone, leading to the formation of the 1,7-naphthyridine core. The substitution pattern of the resulting naphthyridine is determined by the choice of the ketonic reaction partner.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-1,7-Naphthyridines

This protocol is a generalized procedure based on typical Friedländer condensation conditions.

Materials:

-

This compound

-

Substituted Aryl Ketone (e.g., Acetophenone)

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aryl ketone (1.1 mmol).

-

To this mixture, add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1,7-naphthyridine.

Quantitative Data: Synthesis of 2-Aryl- and 2,3-Diaryl-1,7-Naphthyridines

The following table summarizes the reported yields for the synthesis of various 1,7-naphthyridine derivatives starting from this compound.

| Product | Reactant(s) | Yield (%) | Reference |

| 2-Aryl-1,7-naphthyridines | This compound, Aryl ketones | 28 - 71 | [1][2][3][4] |

| 2,3-Diaryl-1,7-naphthyridines | This compound, Aryl ketones | 28 - 71 | [1][2][3][4] |

| 2,2′-bi[1,7-naphthyridine] | This compound, Diacetyl | 40 | [1] |

Note: The provided yield range is based on literature abstracts. Specific yields for individual derivatives may vary.

Visualization of the Friedländer Synthesis Workflow

Caption: Experimental workflow for the Friedländer synthesis of 1,7-naphthyridines.

Application Note 2: Formation of Schiff Bases and Their Metal Complexes

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can also act as versatile ligands for the coordination of metal ions. The resulting metal complexes have potential applications in catalysis and materials science.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

Materials:

-

This compound

-

Primary Amine (e.g., Aniline)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the primary amine (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualization of Schiff Base Formation

Caption: General scheme for the synthesis of Schiff bases from this compound.

References

Application Notes and Protocols for 3-Aminoisonicotinaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Aminoisonicotinaldehyde in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development. While direct literature precedents for the use of this compound in specific, well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its bifunctional nature as an aminopyridine bearing an aldehyde group makes it an excellent candidate for intramolecular MCRs, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, to generate novel fused heterocyclic systems.

Introduction to this compound in Multicomponent Reactions

Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.[1] this compound possesses two key reactive functionalities: a primary aromatic amine and an aldehyde. This unique arrangement allows it to participate in MCRs in a manner that can lead to the formation of intricate, fused heterocyclic structures.

The most promising application of this compound in MCRs is the intramolecular Groebke-Blackburn-Bienaymé (GBB) reaction. The GBB reaction is a three-component reaction between an amidine (in this case, the aminopyridine moiety of the substrate), an aldehyde (also from the substrate), and an isocyanide.[2] This reaction is a highly efficient method for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles, which are prevalent scaffolds in many marketed drugs.[3]

Groebke-Blackburn-Bienaymé Reaction: A Promising Route

In a hypothetical GBB-type reaction, the 3-amino group of one molecule of this compound could react with the aldehyde group of another molecule, or more likely, it would react with another added amine component, while its own aldehyde reacts with the isocyanide and the amino group of the second component. A more synthetically direct approach involves a three-component reaction between an aminopyridine, an aldehyde (such as this compound), and an isocyanide. Given the structure of this compound, it can act as both the aminopyridine and aldehyde component in a self-condensation MCR, or more controllably, react with a different aminopyridine and an isocyanide.

The expected product from a GBB reaction involving 2-aminopyridine, this compound, and an isocyanide would be a substituted imidazo[1,2-a]pyridine. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[4]

Hypothetical Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction